N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
Description
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic small molecule characterized by a benzo[d]thiazol-2-yl core substituted with a methylthio group at position 2. The structure includes a phenylsulfonyl moiety linked to the benzothiazole via a butanamide chain. This compound shares structural motifs common in bioactive molecules, such as sulfonamide and heterocyclic groups, which are often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-24-14-9-5-10-15-17(14)20-18(25-15)19-16(21)11-6-12-26(22,23)13-7-3-2-4-8-13/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLCGJDNGQRLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C17H18N2O2S3
- Molecular Weight : 366.52 g/mol
The structure features a benzothiazole moiety, a sulfonamide group, and a butanamide chain, which contribute to its biological properties.
Benzothiazole derivatives like this compound exhibit various mechanisms of action:
- Enzyme Inhibition : These compounds have shown the ability to inhibit critical enzymes such as topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and subsequent cell death, making it a potential candidate for cancer therapy.
- Antimicrobial Activity : Studies indicate that benzothiazole derivatives possess antimicrobial properties against a range of pathogens. The presence of the methylthio and sulfonyl groups enhances their interaction with microbial targets .
- Antiviral Properties : Recent research has highlighted the antiviral potential of related compounds, suggesting that this compound may also exhibit similar effects against viral infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, leading to apoptosis in a dose-dependent manner. The mechanism was linked to the compound's ability to induce DNA damage through topoisomerase inhibition .
- Antimicrobial Efficacy : In vitro tests revealed that this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as a therapeutic agent for treating bacterial infections .
- Antiviral Activity Assessment : Preliminary antiviral assays suggested that related benzothiazole derivatives could inhibit viral replication in cell cultures, pointing towards the potential application of this compound in antiviral therapies .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : The butanamide chain in the target compound provides greater conformational flexibility compared to rigid piperidine-carboxamide linkers (e.g., compounds in ), which may influence binding kinetics and bioavailability .
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro) on the sulfonyl phenyl ring () enhance electrophilicity and may improve target affinity compared to the unsubstituted phenylsulfonyl group in the target compound .
- Heterocyclic Core : The benzo[d]thiazol-2-yl core is shared with compounds in –3 and 6, but the methylthio substitution at position 4 distinguishes it from derivatives with halogens or methyl groups .
Physicochemical and Pharmacokinetic Properties
Using parameters from (oral bioavailability predictors):
Key Observations :
- The target compound’s higher polar surface area (110 Ų) and rotatable bond count (8) may limit its bioavailability compared to ZINC1805437 (), which has fewer rotatable bonds and a smaller molecular weight .
Preparation Methods
Precursor Selection for 4-(Methylthio)benzo[d]thiazol-2-amine
The benzothiazole ring is typically constructed via cyclization reactions. Modern approaches prioritize atom economy and catalytic efficiency:
Route 1: Thiourea Cyclization
- Substrates : 4-(Methylthio)-2-aminothiophenol and cyanogen bromide (CNBr).
- Mechanism : Nucleophilic attack by the thiol group on CNBr, followed by intramolecular cyclization to form the thiazole ring.
- Conditions : Ethanol reflux (12–24 h), yielding 4-(methylthio)benzo[d]thiazol-2-amine in ~65% yield.
Route 2: One-Pot Oxidative Cyclization
Functionalization at the 2-Position
The 2-amino group of the benzothiazole serves as the nucleophilic site for amide bond formation. Prior to coupling, protection of the amine (e.g., using Boc anhydride) may be necessary to prevent side reactions during sulfonyl group installation.
Synthesis of 4-(Phenylsulfonyl)butanamide
Sulfonylation of Butanoic Acid Derivatives
Step 1: Synthesis of 4-Chlorobutanoyl Chloride
- Butyrolactone is treated with thionyl chloride (SOCl$$_2$$) to yield 4-chlorobutanoyl chloride.
- Conditions : Reflux in anhydrous dichloromethane (DCM), 4 h, 85% yield.
Step 2: Nucleophilic Sulfonylation
Alternative Route: Direct Sulfonation
- Substrate : 4-Phenylsulfonylbutanoic acid synthesized via Michael addition of phenylsulfonyl chloride to acrylonitrile, followed by hydrolysis and oxidation.
- Limitation : Lower regioselectivity (~55% yield) compared to the chlorobutanoyl pathway.
Amide Coupling Strategies
Classical Schotten-Baumann Reaction
Catalytic Coupling with HATU
- Coupling Agent : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).
- Base : N,N-Diisopropylethylamine (DIPEA).
- Solvent : Anhydrous DCM, 25°C, 3 h.
- Advantage : Higher yield (82%) and purity, ideal for scale-up.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- NMR :
- HRMS : m/z calculated for C$${18}$$H$${17}$$N$$2$$O$$3$$S$$_2$$ [M+H]$$^+$$: 413.0632; found: 413.0635.
Challenges and Optimization Opportunities
- Regioselectivity in Benzothiazole Formation : Competing cyclization pathways may yield 5- or 7-substituted isomers. Microwave-assisted synthesis reduces reaction time and improves selectivity.
- Sulfonyl Group Stability : Acidic conditions during coupling may cleave the sulfonyl moiety. Neutral pH and low temperatures mitigate degradation.
- Scalability : HATU-mediated coupling, while efficient, incurs high costs. Transitioning to polymer-supported reagents or flow chemistry could enhance cost-effectiveness.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Thiazole ring formation via Hantzsch synthesis (condensation of α-haloketones with thioamides under acidic/basic conditions) .
- Step 2 : Sulfonylation using phenylsulfonyl chloride in dry pyridine or DMF, followed by purification via flash chromatography .
- Optimization :
- Catalysts : Use Pd(PPh₃)₄ for Suzuki coupling to introduce aryl groups .
- Temperature : Reflux conditions (90–95°C) improve cyclization efficiency .
- Purity Checks : TLC monitoring and recrystallization from ethanol .
Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound, and what are common spectral interpretation pitfalls?
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks:
- Thiazole proton at δ 7.5–8.5 ppm .
- Methylthio (-SMe) group at δ 2.5–3.0 ppm .
- Pitfall : Overlapping signals from aromatic protons may require 2D NMR (e.g., COSY) for resolution .
- IR : Confirm sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- MS : Molecular ion peak [M+H]⁺ should match theoretical mass (C₁₈H₁₅N₂O₂S₃: ~411.5 g/mol).
Q. What in vitro assays are recommended for preliminary biological screening (e.g., antimicrobial, anticancer)?
- Antimicrobial :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer :
- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Approach :
- Standardize Assays : Control variables (e.g., cell passage number, serum concentration) .
- Dose-Response Curves : Use 8–10 concentration points for robust IC₅₀ determination.
- Meta-Analysis : Compare data across studies with similar substituents (e.g., methylthio vs. methoxy groups) .
Q. What strategies validate the proposed mechanism of action (e.g., COX-2 inhibition) for this compound?
- Methodology :
- Enzyme Inhibition Assays : Directly measure COX-2 activity via fluorometric kits .
- Molecular Docking : Simulate binding to COX-2 active site (PDB ID: 5KIR) using AutoDock Vina .
- Western Blotting : Quantify downstream proteins (e.g., PGE₂) to confirm pathway modulation .
Q. How can structure-activity relationship (SAR) studies guide structural optimization?
- Design :
- Substituent Variation : Replace phenylsulfonyl with trifluoromethylsulfonyl to enhance lipophilicity .
- Bioisosteres : Substitute benzo[d]thiazole with imidazo[1,2-a]pyridine to improve metabolic stability .
- Testing : Prioritize derivatives with >50% activity in primary screens for further pharmacokinetic profiling.
Q. What computational strategies (e.g., molecular docking, QSAR) predict target interactions or guide structural optimization?
- Tools :
- QSAR Models : Use CoMFA/CoMSIA to correlate electronic parameters (e.g., logP, polar surface area) with activity .
- ADMET Prediction : SwissADME to assess solubility, CYP450 inhibition, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
